4-Chlorooxane-4-carbaldehyde
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Overview
Description
4-Chlorooxane-4-carbaldehyde is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxane, featuring a chlorine atom and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorooxane-4-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of tetrahydropyran followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
4-Chlorooxane-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 4-Chlorooxane-4-carboxylic acid.
Reduction: 4-Chlorooxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorooxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Chlorooxane-4-carbaldehyde involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar in having a chlorine atom and an aldehyde group, but differs in the aromatic ring structure.
4-Chlorobutanal: Similar in having a chlorine atom and an aldehyde group, but differs in the linear aliphatic chain structure.
4-Chlorocyclohexanecarbaldehyde: Similar in having a chlorine atom and an aldehyde group, but differs in the cyclohexane ring structure.
Uniqueness
4-Chlorooxane-4-carbaldehyde is unique due to its oxane ring structure, which imparts different chemical properties and reactivity compared to its linear or aromatic counterparts. The presence of both a chlorine atom and an aldehyde group in a six-membered ring system makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-chlorooxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIRYUOWUNGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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